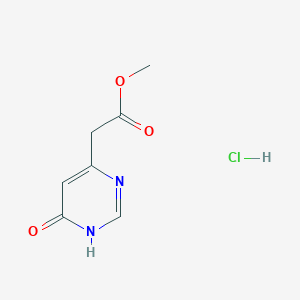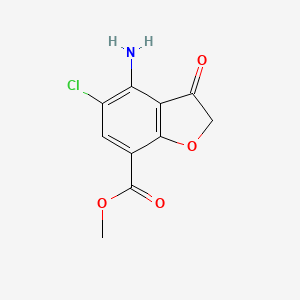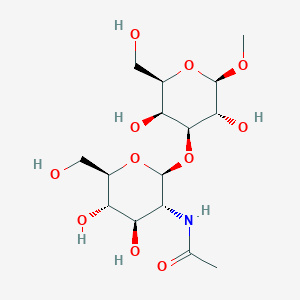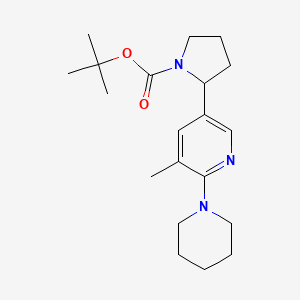
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have significant biological and chemical importance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in aqueous ethanol in the presence of potassium carbonate at room temperature . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: The compound reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Aliphatic Amines: Used in substitution reactions to form acetamides.
Hydrazine Hydrate: Used to produce hydrazinyl derivatives.
Aniline: Used to form anilino derivatives.
Ethanol: Common solvent for these reactions.
Potassium Carbonate: Used as a base in the initial synthesis.
Major Products Formed
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.
Anilino Derivatives: Formed from reactions with aniline.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their anticancer, antitubercular, and anti-HIV activities. This compound can be used as a precursor for synthesizing various biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: Pyrimidine derivatives, including this compound, are used in the fabrication of functional supramolecular assemblies and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is not well-documented. like other pyrimidine derivatives, it is likely to interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetate
- 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy)
Uniqueness
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form different derivatives
Eigenschaften
Molekularformel |
C7H9ClN2O3 |
|---|---|
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H |
InChI-Schlüssel |
BREUHZLKNXWJHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=O)NC=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)

![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)

![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)

![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
